molecular formula C10H12O3 B1346572 2-[(4-Methoxyphenoxy)methyl]oxirane CAS No. 2211-94-1

2-[(4-Methoxyphenoxy)methyl]oxirane

Cat. No. B1346572
CAS RN: 2211-94-1
M. Wt: 180.2 g/mol
InChI Key: AVWGFHZLPMLKBL-UHFFFAOYSA-N
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Patent
US06677336B2

Procedure details

2-methoxyphenol (1.0 g, 8.0 mmol) and epichlorohydrin (3.7 g, 40.0 mmol) were dissolved in acetone (20 mL). K2CO3 (2.2 g, 16.0 mmol) was added and the mixture was heated at 70° C. for 24 h. The reaction mixture was concentrated in vacuo. The residue was dissolved 100 mL of EtOAc, washed with 100 mL water, dried over MgSO4 and filtered. The mixture was evaporated to dryness and the residue was purified using column chromatography (2:1, hexane:ethyl acetate) to afford compound 6.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1O.[CH2:10]([CH:12]1[O:14][CH2:13]1)Cl.C([O-])([O-])=[O:16].[K+].[K+]>CC(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:16][CH2:10][CH:12]2[O:14][CH2:13]2)=[CH:5][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Name
Quantity
3.7 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved 100 mL of EtOAc
WASH
Type
WASH
Details
washed with 100 mL water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)OCC1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.